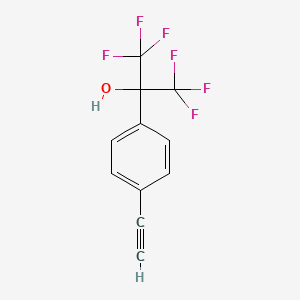

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol characterized by a hexafluoroisopropyl alcohol (-OC(CF₃)₂) group attached to a para-substituted ethynylphenyl ring. The ethynyl (-C≡CH) group confers reactivity for click chemistry applications, while the hexafluoroisopropyl moiety enhances acidity (pKa ~9–10) and solubility in polar aprotic solvents . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, such as the retinoic acid receptor-related orphan receptor (ROR) inhibitor SR1001 . Its strong electron-withdrawing fluorine atoms stabilize negative charge, making it a versatile building block for drug discovery and materials science.

Properties

Molecular Formula |

C11H6F6O |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C11H6F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h1,3-6,18H |

InChI Key |

GRRDGORJNGVELE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the hexafluoropropanol moiety can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hexafluoropropan-2-ol derivatives arises from variations in the aromatic substituents. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Hexafluoropropan-2-ol Derivatives

Key Observations

Acidity and Reactivity :

- The ethynyl derivative exhibits the highest acidity due to the electron-withdrawing ethynyl group, making it suitable for deprotonation-driven reactions .

- Bromophenyl and nitrophenyl analogs are less acidic but offer sites for nucleophilic substitution or redox transformations .

Biological Applications: Ethynylphenyl and bromophenyl derivatives are prominent in drug discovery, targeting ROR and CNS pathogens, respectively . Amino-substituted analogs (e.g., 2-amino-5-tert-butylphenyl) may serve as kinase inhibitors due to their basicity and structural bulk .

Synthetic Utility :

- Ethynyl and bromo groups enable modular synthesis via cross-coupling, while hydroxyphenyl derivatives are precursors for oxidation-sensitive materials .

Biological Activity

2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated compound that has garnered interest in pharmaceutical and chemical research due to its unique structure and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, case studies, and experimental findings.

The compound's molecular formula is , featuring a hexafluoropropanol moiety that enhances its lipophilicity and potentially its biological interactions. The presence of the ethynylphenyl group may contribute to its reactivity and interaction with biological targets.

Research indicates that the biological activity of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may involve several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that fluorinated compounds can inhibit enzymes involved in metabolic pathways. The hexafluoropropanol moiety may interact with active sites of enzymes through hydrogen bonding or hydrophobic interactions.

- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The structural similarity to known antitumor agents raises the possibility of similar activity for this compound.

Table 1: Summary of Biological Activities

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by fluorinated alcohols. It was found that compounds with similar structures could inhibit CYP450 activity significantly. This raises questions about the metabolic fate of 2-(4-Ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and its potential interactions with drug metabolism.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological properties of fluorinated compounds. The presence of electron-withdrawing groups like fluorine increases lipophilicity and can enhance binding affinity to target proteins.

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Fluorinated phenols | Antimicrobial | Increased potency with fluorination |

| Ethynyl-substituted phenols | Antitumor | Enhanced cytotoxicity |

| Hexafluoroalcohols | Enzyme inhibition | Significant CYP450 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.